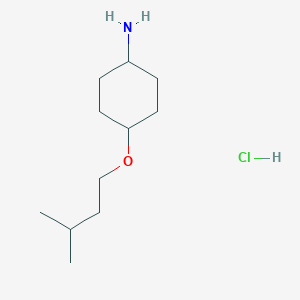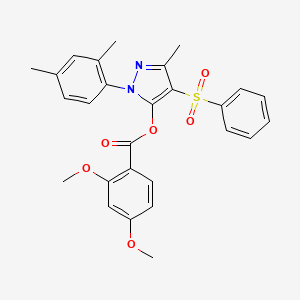
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide, also known as TFPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFPAA is a sulfonamide derivative that has been synthesized through a multi-step process. This compound has shown promising results in various biochemical and physiological studies, making it a valuable tool in the field of scientific research.
Mécanisme D'action
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is a crucial step in various physiological processes. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various biochemical and physiological studies. However, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has some limitations as well. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the use of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide in scientific research. One potential application of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide is as an anti-cancer agent. Further studies are needed to determine the efficacy of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide in vivo and to identify potential side effects. Additionally, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide could be used to study the role of carbonic anhydrase in various physiological processes. Further studies are needed to determine the specific mechanisms by which 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide inhibits carbonic anhydrase activity and to identify potential therapeutic applications.
Méthodes De Synthèse
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-chloroacetyl chloride. The resulting product is then treated with sodium sulfite to yield 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide. This compound is then reacted with sulfamic acid to produce 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has been widely used in scientific research due to its unique properties. This compound has been shown to inhibit carbonic anhydrase activity, which is an enzyme that plays a crucial role in various physiological processes. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIAXLULILTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)




![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)


![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)
